molecular formula C16H11Cl3N4O2 B2663524 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea CAS No. 1070960-41-6

1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea

Cat. No. B2663524
M. Wt: 397.64
InChI Key: LUCPQYXQQBOCIA-UHFFFAOYSA-N
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Description

1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea is a useful research compound. Its molecular formula is C16H11Cl3N4O2 and its molecular weight is 397.64. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry and Dimerization

The compound 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea demonstrates potential applications in supramolecular chemistry due to its structural similarity to ureidopyrimidinones, which are known to dimerize via hydrogen bonding. This dimerization is significant for constructing supramolecular polymers and materials with specific functionalities. The high dimerization constant of ureidopyrimidinones in solvents like chloroform suggests potential for forming stable supramolecular assemblies, which could be applied in nanotechnology, drug delivery systems, and the development of new materials with tailored properties (Beijer et al., 1998).

Herbicidal Activity

Another research application of the chemical structure related to 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea is in the field of agriculture, particularly in developing new herbicides. Studies on substituted phenyltetrahydropyrimidinones, which share a core structure with the compound , have shown that these compounds inhibit carotenoid biosynthesis in plants by targeting the phytoene desaturase enzyme. This mechanism of action results in chlorosis and can effectively control weed growth in agricultural settings, indicating potential for the development of new herbicidal agents (Babczinski et al., 1995).

Anticancer and Antimicrobial Activities

Compounds with structural similarities to 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea have been investigated for their potential antimicrobial and anticancer activities. Specifically, N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles derived from related structures have demonstrated significant activity against various cancer cell lines and microbial strains. This suggests a promising avenue for the development of new therapeutic agents based on the compound's structure, with potential applications in treating infectious diseases and cancer (El-Sawy et al., 2013).

Synthesis of Heterocyclic Compounds

The ability of related urea compounds to undergo chemical reactions forming heterocyclic structures indicates potential applications in synthetic organic chemistry. For example, reactions involving cyclic oxalyl compounds and N-amino-pyrimidine derivatives have been explored for the synthesis of imidazolyl-pyrimidinones and other heterocycles. These processes are valuable for creating a variety of compounds with potential biological activities, highlighting the utility of the compound's structure in the synthesis of new pharmaceuticals and chemicals with diverse applications (Matsuda et al., 1976).

properties

IUPAC Name

1-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O2/c1-8-14(15(24)23-7-9(17)2-3-13(23)20-8)22-16(25)21-12-5-10(18)4-11(19)6-12/h2-7H,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCPQYXQQBOCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea

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